VAL-083

Catalog No.
S546514
CAS No.
23261-20-3
M.F
C6H10O4
M. Wt
146.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
VAL-083

CAS Number

23261-20-3

Product Name

VAL-083

IUPAC Name

(1S,2R)-1-[(2S)-oxiran-2-yl]-2-[(2R)-oxiran-2-yl]ethane-1,2-diol

Molecular Formula

C6H10O4

Molecular Weight

146.14 g/mol

InChI

InChI=1S/C6H10O4/c7-5(3-1-9-3)6(8)4-2-10-4/h3-8H,1-2H2/t3-,4+,5+,6-

InChI Key

AAFJXZWCNVJTMK-GUCUJZIJSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

1,2,5,6-Dianhydrogalactitol, 1,2-5,6-dianhydrogalactitol, Dianhydrodulcitol, Dianhydrogalactitol, Diepoxydulcitol, Diepoxygalactitol, NSC 132313, NSC-132313, NSC132313

Canonical SMILES

C1C(O1)C(C(C2CO2)O)O

Isomeric SMILES

C1[C@@H](O1)[C@@H]([C@@H]([C@@H]2CO2)O)O

The exact mass of the compound Dianhydrogalactitol is 146.05791 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Alcohols - Galactitol. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

VAL-083 (Dianhydrogalactitol) is a first-in-class, bifunctional DNA-targeting agent engineered for central nervous system (CNS) applications.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEEGSZ1ORkRZzPm9YS4TmR737bPWKmi7VrI7Ue_a3cgXLcH-HwD1kjggeK2SGEzVVm0BOSzQ2o5K5JQtlq7fVVldCPfoOi0tzJtbMDY9ipEwNCmyuthi_0zLcCbWCsdwqSdnMzyeth3Z0kGwA%3D%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFDSabwMH7MWC54v6armdhAVeWblNfFPCe10eXUPqKaQeuzHpqrvMo0yBD9unbnmyXGa7ntInaX1lWISrdgpkgovHUDbCDm-viSeE9p_oJcySwlwxT97D3qV0ZR6YFsugkuAs2B-cZ4v02U1g%3D%3D)] As a small, water-soluble molecule, it readily crosses the blood-brain barrier, a critical feature for research involving CNS malignancies.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEHvUTzjafTFrSQCPj26obO4CG8qB6IfncRqx0eD-CH_yS0wtLOb7V9X5LPiBDwteiApHW4UItrDRuOUK4UmbhsAd8gq4mY8YPBoi7yavIHjs7cKbW7GZHZ3fbLOSCrl8aZ0CeIxwgT3KYA4Q%3D%3D)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF53OWCwzwPn3PaDekm5zWkFygLhi3EeyLcw-fc0hrey7deSmmqlcCwr1H6WY4N0SOtA0q5NgHk_A441UcVQ75P1eZx69H_Ae3bl8Mu61z2Uo46cJJJ4LzNuM-8NPvVzZ2RkNfv4aFynLvcx_u8I-lI9BuMiSs0ModuIvTOVL7mRbSj9U8ghE8ZtBaXV5okmXEkVmm-r4hntkoXp816v2V3CggxPIhRjQ%3D%3D)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG6Y4whYCwiizGWDUS6r_V06NoCiqbIYxztEizrT8WnrKDUVa4Alt40CYMfDsFuowxVar7L2qroDDOLhw5fNEyrHz4dA5q8TI9GB7mVihhgR7mF9RERG20p4AdLb7WHAtFmfbfEYF7WJAGZQZd7jhKXphLydnXXOg%3D%3D)] Its mechanism of action is distinct from common alkylating agents like temozolomide (TMZ) and nitrosoureas; VAL-083 induces interstrand DNA cross-links at the N7 position of guanine, leading to DNA double-strand breaks and subsequent cell death.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEEGSZ1ORkRZzPm9YS4TmR737bPWKmi7VrI7Ue_a3cgXLcH-HwD1kjggeK2SGEzVVm0BOSzQ2o5K5JQtlq7fVVldCPfoOi0tzJtbMDY9ipEwNCmyuthi_0zLcCbWCsdwqSdnMzyeth3Z0kGwA%3D%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFDSabwMH7MWC54v6armdhAVeWblNfFPCe10eXUPqKaQeuzHpqrvMo0yBD9unbnmyXGa7ntInaX1lWISrdgpkgovHUDbCDm-viSeE9p_oJcySwlwxT97D3qV0ZR6YFsugkuAs2B-cZ4v02U1g%3D%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEHvUTzjafTFrSQCPj26obO4CG8qB6IfncRqx0eD-CH_yS0wtLOb7V9X5LPiBDwteiApHW4UItrDRuOUK4UmbhsAd8gq4mY8YPBoi7yavIHjs7cKbW7GZHZ3fbLOSCrl8aZ0CeIxwgT3KYA4Q%3D%3D)] This mechanistic difference is the basis for its utility in models where standard chemotherapeutics fail due to specific drug resistance pathways.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEEGSZ1ORkRZzPm9YS4TmR737bPWKmi7VrI7Ue_a3cgXLcH-HwD1kjggeK2SGEzVVm0BOSzQ2o5K5JQtlq7fVVldCPfoOi0tzJtbMDY9ipEwNCmyuthi_0zLcCbWCsdwqSdnMzyeth3Z0kGwA%3D%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEHvUTzjafTFrSQCPj26obO4CG8qB6IfncRqx0eD-CH_yS0wtLOb7V9X5LPiBDwteiApHW4UItrDRuOUK4UmbhsAd8gq4mY8YPBoi7yavIHjs7cKbW7GZHZ3fbLOSCrl8aZ0CeIxwgT3KYA4Q%3D%3D)]

Direct substitution of VAL-083 with the standard-of-care agent temozolomide (TMZ) is unviable for a significant subset of glioblastoma (GBM) models. Approximately 60-66% of GBM tumors exhibit an unmethylated promoter for the O6-methylguanine-DNA-methyltransferase (MGMT) gene, which confers strong resistance to TMZ and nitrosoureas.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG6Y4whYCwiizGWDUS6r_V06NoCiqbIYxztEizrT8WnrKDUVa4Alt40CYMfDsFuowxVar7L2qroDDOLhw5fNEyrHz4dA5q8TI9GB7mVihhgR7mF9RERG20p4AdLb7WHAtFmfbfEYF7WJAGZQZd7jhKXphLydnXXOg%3D%3D)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHReY0xfFmUwon9xCIO2Dqz_m8qD1f17PiziI8o1PoBa4U5c9feZlLy6k83x5wXiALA9W3PUpkamIQNojBkpWFeJjYN8K-xTbJAHzyyIPI-qwis6Tkt19LdgzMjAARKt6sZ6SXIEHQ%3D)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFFZ5N9vDf0QsXw3KmWRcneobPL_GiHs7fLMxxbvHWa_iYc_TtnTYb5IBO7zNHHlMcAAE0GdSizD61QdoVXzS9-634QsfshMdqtJLmQjPM7mp5hEp9d7FK1B7poKPWSb-uv1SdxHW2v63asxg%3D%3D)] The DNA repair enzyme MGMT efficiently removes the O6-guanine adducts created by TMZ, negating its cytotoxic effect.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEamD6zv9PYvedXmIQCQsXEA2fu1UjYbLGVPQFmAyxZE2PSKRixr_a0S0k3OSLMpG7ptBGlwZTd47BJxIOgWgEVtStvV52nNZ9kasTkd8QXRMb6bfvjO7DmGXKMSqlE7deLD66m-fJT7A3y2Q%3D%3D)] VAL-083's mechanism, which targets the N7-guanine position to create interstrand cross-links, is not repaired by MGMT.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEHvUTzjafTFrSQCPj26obO4CG8qB6IfncRqx0eD-CH_yS0wtLOb7V9X5LPiBDwteiApHW4UItrDRuOUK4UmbhsAd8gq4mY8YPBoi7yavIHjs7cKbW7GZHZ3fbLOSCrl8aZ0CeIxwgT3KYA4Q%3D%3D)][[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEamD6zv9PYvedXmIQCQsXEA2fu1UjYbLGVPQFmAyxZE2PSKRixr_a0S0k3OSLMpG7ptBGlwZTd47BJxIOgWgEVtStvV52nNZ9kasTkd8QXRMb6bfvjO7DmGXKMSqlE7deLD66m-fJT7A3y2Q%3D%3D)] This makes VAL-083 active in MGMT-expressing, TMZ-resistant models where TMZ itself is ineffective, a critical differentiator for procurement in research focused on overcoming chemoresistance.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEHvUTzjafTFrSQCPj26obO4CG8qB6IfncRqx0eD-CH_yS0wtLOb7V9X5LPiBDwteiApHW4UItrDRuOUK4UmbhsAd8gq4mY8YPBoi7yavIHjs7cKbW7GZHZ3fbLOSCrl8aZ0CeIxwgT3KYA4Q%3D%3D)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHReY0xfFmUwon9xCIO2Dqz_m8qD1f17PiziI8o1PoBa4U5c9feZlLy6k83x5wXiALA9W3PUpkamIQNojBkpWFeJjYN8K-xTbJAHzyyIPI-qwis6Tkt19LdgzMjAARKt6sZ6SXIEHQ%3D)][[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEamD6zv9PYvedXmIQCQsXEA2fu1UjYbLGVPQFmAyxZE2PSKRixr_a0S0k3OSLMpG7ptBGlwZTd47BJxIOgWgEVtStvV52nNZ9kasTkd8QXRMb6bfvjO7DmGXKMSqlE7deLD66m-fJT7A3y2Q%3D%3D)]

Maintained Potency in Temozolomide-Resistant (MGMT-Expressing) Glioblastoma Cell Lines

VAL-083 demonstrates consistent cytotoxic activity regardless of MGMT expression status, a key resistance mechanism for temozolomide (TMZ). In the T98G glioblastoma cell line, which is classically resistant to TMZ due to high MGMT expression, VAL-083 inhibited cell growth with an IC50 of less than 5 µM.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEHvUTzjafTFrSQCPj26obO4CG8qB6IfncRqx0eD-CH_yS0wtLOb7V9X5LPiBDwteiApHW4UItrDRuOUK4UmbhsAd8gq4mY8YPBoi7yavIHjs7cKbW7GZHZ3fbLOSCrl8aZ0CeIxwgT3KYA4Q%3D%3D)] This potency is maintained across various GBM cell lines, with IC50 values typically ranging from 2.1 µM to 19.7 µM, independent of MGMT status.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEEGSZ1ORkRZzPm9YS4TmR737bPWKmi7VrI7Ue_a3cgXLcH-HwD1kjggeK2SGEzVVm0BOSzQ2o5K5JQtlq7fVVldCPfoOi0tzJtbMDY9ipEwNCmyuthi_0zLcCbWCsdwqSdnMzyeth3Z0kGwA%3D%3D)][[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEq4OeRQDhqX2b9ZaMRqEVs_UhdFhcVEKrTvqbQLHyG2PbI72mqnMWC06C41BuiTCeSZoOvIbSbUxjrH0sE2j2D9_OCTqFGUqcHsKSE7JKhWXqnWdppV5CpUksbPNTXggn-7gcrbEbS4zadivVk1ccN)]

Evidence DimensionIn Vitro Cytotoxicity (IC50)
Target Compound Data<5 µM (in MGMT-expressing, TMZ-resistant T98G cells)
Comparator Or BaselineTemozolomide (TMZ) is largely ineffective in MGMT-expressing cell lines.
Quantified DifferenceVAL-083 remains highly potent in a cell line model where the primary clinical comparator, TMZ, has minimal activity due to MGMT-mediated repair.
Conditions72-hour cell growth inhibition assay in T98G human glioblastoma cell line.

This evidence provides a direct, quantitative justification for selecting VAL-083 for any research on TMZ-resistant or MGMT-unmethylated glioblastoma models.

Superior Blood-Brain Barrier Penetration Compared to Temozolomide

VAL-083 demonstrates highly efficient penetration of the blood-brain barrier (BBB). Clinical studies in newly diagnosed GBM patients showed that VAL-083 concentrations in cerebrospinal fluid (CSF) were at least as high as in plasma two hours post-infusion, with a CSF-to-plasma ratio of 1.24 ± 0.35.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEHvUTzjafTFrSQCPj26obO4CG8qB6IfncRqx0eD-CH_yS0wtLOb7V9X5LPiBDwteiApHW4UItrDRuOUK4UmbhsAd8gq4mY8YPBoi7yavIHjs7cKbW7GZHZ3fbLOSCrl8aZ0CeIxwgT3KYA4Q%3D%3D)][[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEq4OeRQDhqX2b9ZaMRqEVs_UhdFhcVEKrTvqbQLHyG2PbI72mqnMWC06C41BuiTCeSZoOvIbSbUxjrH0sE2j2D9_OCTqFGUqcHsKSE7JKhWXqnWdppV5CpUksbPNTXggn-7gcrbEbS4zadivVk1ccN)] This contrasts significantly with temozolomide, for which peak CSF concentrations are only about 20-30% of those in plasma.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEEGSZ1ORkRZzPm9YS4TmR737bPWKmi7VrI7Ue_a3cgXLcH-HwD1kjggeK2SGEzVVm0BOSzQ2o5K5JQtlq7fVVldCPfoOi0tzJtbMDY9ipEwNCmyuthi_0zLcCbWCsdwqSdnMzyeth3Z0kGwA%3D%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEHvUTzjafTFrSQCPj26obO4CG8qB6IfncRqx0eD-CH_yS0wtLOb7V9X5LPiBDwteiApHW4UItrDRuOUK4UmbhsAd8gq4mY8YPBoi7yavIHjs7cKbW7GZHZ3fbLOSCrl8aZ0CeIxwgT3KYA4Q%3D%3D)] Furthermore, radiolabeled studies indicate a significantly longer half-life for VAL-083 in the CSF (~20 hours) compared to plasma (~2 hours), suggesting sustained target site exposure.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEHvUTzjafTFrSQCPj26obO4CG8qB6IfncRqx0eD-CH_yS0wtLOb7V9X5LPiBDwteiApHW4UItrDRuOUK4UmbhsAd8gq4mY8YPBoi7yavIHjs7cKbW7GZHZ3fbLOSCrl8aZ0CeIxwgT3KYA4Q%3D%3D)]

Evidence DimensionCSF-to-Plasma Concentration Ratio (2h post-infusion)
Target Compound Data1.24 ± 0.35 (124%)
Comparator Or BaselineTemozolomide (TMZ): ~0.20 - 0.30 (20-30%)
Quantified DifferenceApproximately 4- to 6-fold higher relative concentration in the CSF compared to TMZ.
ConditionsPharmacokinetic analysis in human GBM patients.

For any in vivo CNS model, ensuring the compound reaches its target is paramount; this data confirms VAL-083 achieves significantly higher and more sustained CNS concentrations than a primary alternative.

Simplified Handling: High Aqueous Solubility Contrasts with Carmustine (BCNU) Formulation Complexity

VAL-083 offers a significant processability advantage due to its high solubility in water, reported at 50-70 mg/mL.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEHvUTzjafTFrSQCPj26obO4CG8qB6IfncRqx0eD-CH_yS0wtLOb7V9X5LPiBDwteiApHW4UItrDRuOUK4UmbhsAd8gq4mY8YPBoi7yavIHjs7cKbW7GZHZ3fbLOSCrl8aZ0CeIxwgT3KYA4Q%3D%3D)][[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEq4OeRQDhqX2b9ZaMRqEVs_UhdFhcVEKrTvqbQLHyG2PbI72mqnMWC06C41BuiTCeSZoOvIbSbUxjrH0sE2j2D9_OCTqFGUqcHsKSE7JKhWXqnWdppV5CpUksbPNTXggn-7gcrbEbS4zadivVk1ccN)] This allows for simple preparation of aqueous stock solutions for in vitro and in vivo use. In contrast, a common comparator, carmustine (BCNU), is poorly soluble in water and requires a multi-step reconstitution process.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEEGSZ1ORkRZzPm9YS4TmR737bPWKmi7VrI7Ue_a3cgXLcH-HwD1kjggeK2SGEzVVm0BOSzQ2o5K5JQtlq7fVVldCPfoOi0tzJtbMDY9ipEwNCmyuthi_0zLcCbWCsdwqSdnMzyeth3Z0kGwA%3D%3D)][[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGvG01JeWZNrMJh8a3hKaZkY0XTQAY7Dia12BRWLvy-5AXsRMDuahkQqQgTDP4-3K5nQ6UmAR7ZkoMBu_nsaB2lcUDJRgjqzlGz8blNfiKfxmfuSArpub9qJkSwsKJS_tbI1j92FoJFA3HUWU2_T9mY2xpQw6msev7cuKX1NpZKjF-L4HWjjOTJAknHkBHL-ztkxyjuJBkcjZF_sY05hUoJfwTn5nO3ZA%3D%3D)] BCNU must first be dissolved in dehydrated alcohol, then further diluted with sterile water, resulting in a final solution in 10% ethanol that is unstable at room temperature (8% loss in 6 hours) and must be used within hours.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFDSabwMH7MWC54v6armdhAVeWblNfFPCe10eXUPqKaQeuzHpqrvMo0yBD9unbnmyXGa7ntInaX1lWISrdgpkgovHUDbCDm-viSeE9p_oJcySwlwxT97D3qV0ZR6YFsugkuAs2B-cZ4v02U1g%3D%3D)][[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGvG01JeWZNrMJh8a3hKaZkY0XTQAY7Dia12BRWLvy-5AXsRMDuahkQqQgTDP4-3K5nQ6UmAR7ZkoMBu_nsaB2lcUDJRgjqzlGz8blNfiKfxmfuSArpub9qJkSwsKJS_tbI1j92FoJFA3HUWU2_T9mY2xpQw6msev7cuKX1NpZKjF-L4HWjjOTJAknHkBHL-ztkxyjuJBkcjZF_sY05hUoJfwTn5nO3ZA%3D%3D)]

Evidence DimensionSolubility and Formulation Requirements
Target Compound DataHighly water-soluble (50-70 mg/mL); direct preparation in aqueous buffers.
Comparator Or BaselineCarmustine (BCNU): Poorly water-soluble; requires reconstitution in alcohol, then water. Final solution is unstable.
Quantified DifferenceQualitative but significant difference in handling complexity, solvent requirements, and solution stability.
ConditionsStandard laboratory solution preparation.

This simplifies experimental setup, eliminates the need for organic co-solvents that can be confounding variables, improves reproducibility, and reduces preparation time and material waste.

Preclinical Efficacy Studies in MGMT-Unmethylated/TMZ-Resistant Glioblastoma Models

VAL-083 is the right choice for in vitro or in vivo studies designed to target glioblastoma models known to express MGMT and exhibit resistance to temozolomide. Its demonstrated potency in this context ensures meaningful data generation where TMZ would fail.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEHvUTzjafTFrSQCPj26obO4CG8qB6IfncRqx0eD-CH_yS0wtLOb7V9X5LPiBDwteiApHW4UItrDRuOUK4UmbhsAd8gq4mY8YPBoi7yavIHjs7cKbW7GZHZ3fbLOSCrl8aZ0CeIxwgT3KYA4Q%3D%3D)]

In Vivo CNS Tumor Models Requiring High and Sustained Brain Tissue Exposure

For animal studies of CNS malignancies requiring systemic administration, VAL-083's superior ability to cross the blood-brain barrier and achieve high, durable concentrations in the CSF makes it a more reliable choice than alternatives like TMZ to ensure adequate target engagement.[[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEq4OeRQDhqX2b9ZaMRqEVs_UhdFhcVEKrTvqbQLHyG2PbI72mqnMWC06C41BuiTCeSZoOvIbSbUxjrH0sE2j2D9_OCTqFGUqcHsKSE7JKhWXqnWdppV5CpUksbPNTXggn-7gcrbEbS4zadivVk1ccN)]

High-Throughput or Automated Screening Assays Requiring Stable Aqueous Formulations

The high water solubility and simple reconstitution of VAL-083 make it highly suitable for automated liquid handling systems and large-scale cell-based assays. This avoids the complex, multi-step, and unstable formulations required for compounds like carmustine (BCNU), improving workflow efficiency and reproducibility.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEEGSZ1ORkRZzPm9YS4TmR737bPWKmi7VrI7Ue_a3cgXLcH-HwD1kjggeK2SGEzVVm0BOSzQ2o5K5JQtlq7fVVldCPfoOi0tzJtbMDY9ipEwNCmyuthi_0zLcCbWCsdwqSdnMzyeth3Z0kGwA%3D%3D)]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-1.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

146.05790880 Da

Monoisotopic Mass

146.05790880 Da

Heavy Atom Count

10

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4S465RYF7M

Pharmacology

Dianhydrogalactitol is a bifunctional hexitol derivative with potential antineoplastic activity. Dianhydrogalactitol alkylates and cross-links DNA via an epoxide group during all phases of the cell cycle, resulting in disruption of DNA function and cell cycle arrest. (NCI04)

MeSH Pharmacological Classification

Antineoplastic Agents, Alkylating

Vapor Pressure

0.00101 [mmHg]

Other CAS

23261-20-3

Wikipedia

Dianhydrogalactitol

Use Classification

Human drugs -> Rare disease (orphan)

Dates

Last modified: 08-15-2023
1: Szende B, Jeney A, Institoris L. The diverse modification of N-butyl-N-(4-hydroxybutyl) nitrosamine induced carcinogenesis in urinary bladder by dibromodulcitol and dianhydrodulcitol. Acta Morphol Hung. 1992;40(1-4):187-93. PubMed PMID: 1365762.
2: Anderlik P, Szeri I, Bános Z. Bacterial translocation in dianhydrodulcitol-treated mice. Acta Microbiol Hung. 1988;35(1):49-54. PubMed PMID: 3293340.
3: Huang ZG. [Clinical observation of 15 cases of chronic myelogenous leukemia treated with 1,2,5,6-dianhydrodulcitol]. Zhonghua Nei Ke Za Zhi. 1982 Jun;21(6):356-8. Chinese. PubMed PMID: 6957285.
4: Anderlik P, Szeri I, Bános Z, Wessely M, Radnai B. Higher resistance of germfree mice to dianhydrodulcitol, a lymphotropic cytostatic agent. Acta Microbiol Acad Sci Hung. 1982;29(1):33-40. PubMed PMID: 6211912.
5: Bános Z, Szeri I, Anderlik P. Effect of Bordetella pertussis vaccine on the course of lymphocytic choriomeningitis (LCM) virus infection in suckling mice pretreated with dianhydrodulcitol (DAD). Acta Microbiol Acad Sci Hung. 1979;26(2):121-5. PubMed PMID: 539467.
6: Bános Z, Szeri I, Anderlik P. Dianhydrodulcitol treatment of lymphocytic choriomeningitis virus infection in suckling mice. Acta Microbiol Acad Sci Hung. 1979;26(1):29-34. PubMed PMID: 484266.
7: Gerö-Ferencz E, Tóth K, Somfai-Relle S, Gál F. Effect of dianhydrodulcitol (DAD) on the primary immune response of normal and tumor bearing rats. Oncology. 1977;34(4):150-2. PubMed PMID: 335301.
8: Kopper L, Lapis K, Institóris L. Incorporation of 3H-dibromodulcitol and 3H-dianhydrodulcitol into ascites tumor cells. Autoradiographic study. Neoplasma. 1976;23(1):47-52. PubMed PMID: 1272473.
9: Bános S, Szeri I, Anderlik P. Combined phytohaemagglutinin and dianhydrodulcitol treatment of lymphocytic choriomeningitis virus infection in mice. Acta Microbiol Acad Sci Hung. 1975;22(3):237-40. PubMed PMID: 1155228.

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